THZ1

Descripción general

Descripción

THZ1 es un inhibidor covalente potente y selectivo de la cinasa dependiente de ciclina 7 (CDK7). También inhibe la cinasa dependiente de ciclina 12 (CDK12) y la cinasa dependiente de ciclina 13 (CDK13). This compound ha mostrado un potencial significativo en la investigación del cáncer debido a su capacidad para disminuir la expresión de MYC, un oncogen crítico en varios tipos de cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: THZ1 se sintetiza mediante una serie de reacciones químicas que implican la modificación de una estructura central para lograr una alta selectividad y potencia para CDK7. La síntesis implica el uso de reactivos y condiciones específicas para garantizar la unión covalente de this compound a la cinasa diana. Los pasos clave incluyen la formación de un enlace covalente con el residuo de cisteína fuera del dominio cinasa de CDK7 .

Métodos de producción industrial: La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y caracterización del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: THZ1 experimenta reacciones de unión covalente con sus cinasas diana, principalmente involucrando la formación de un enlace covalente con el residuo de cisteína. Esta reacción es altamente selectiva e irreversible, lo que lleva a la inhibición de la actividad cinasa .

Reactivos y condiciones comunes: La síntesis de this compound implica el uso de reactivos como el dimetilsulfóxido (DMSO) e inhibidores específicos de cinasas. Las condiciones de reacción incluyen temperatura y pH controlados para garantizar la unión selectiva de this compound a las cinasas diana .

Principales productos formados: El principal producto formado a partir de la reacción de this compound con sus cinasas diana es un complejo unido covalentemente que inhibe la actividad cinasa. Esta inhibición conduce a la regulación negativa de oncogenes clave como MYC, lo que resulta en la supresión de la proliferación de células cancerosas .

Aplicaciones Científicas De Investigación

THZ1 se ha estudiado ampliamente por su potencial en la terapia del cáncer. Ha mostrado una eficacia significativa en varios modelos de cáncer, incluido el cáncer de ovario, el neuroblastoma, el cáncer de mama y el cáncer de páncreas. La capacidad de this compound para inhibir CDK7, CDK12 y CDK13 lo convierte en una herramienta valiosa para estudiar la regulación transcripcional y su papel en la progresión del cáncer .

Además de la investigación del cáncer, this compound tiene aplicaciones en el estudio de los mecanismos de la regulación transcripcional y el papel de las cinasas dependientes de ciclina en los procesos celulares. También se utiliza en el descubrimiento y desarrollo de fármacos como un compuesto líder para diseñar nuevos inhibidores con mayor selectividad y potencia .

Mecanismo De Acción

THZ1 ejerce sus efectos uniéndose covalentemente al residuo de cisteína fuera del dominio cinasa de CDK7. Esta unión inhibe la fosforilación del dominio C-terminal de la ARN polimerasa II, lo que lleva a defectos en la iniciación, elongación y captación de la transcripción. La inhibición de CDK7 también afecta la activación de otras cinasas dependientes de ciclina, lo que resulta en la supresión de oncogenes clave como MYC .

Comparación Con Compuestos Similares

THZ1 es único en su capacidad para inhibir selectivamente CDK7, CDK12 y CDK13 mediante unión covalente. Compuestos similares incluyen YKL-5-124, que es un inhibidor más selectivo de CDK7, y THZ531, un derivado de this compound que conserva la estructura de fenilaminopirimidina pero con mayor selectividad para CDK7 .

Lista de compuestos similares:- YKL-5-124

- THZ531

- E9 (un inhibidor de CDK12 que supera la resistencia a this compound)

El mecanismo de acción único de this compound y su actividad de amplio espectro contra múltiples tipos de cáncer lo convierten en un compuesto valioso en la investigación del cáncer y el desarrollo de fármacos .

Propiedades

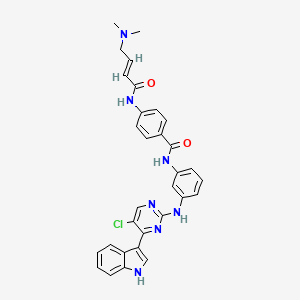

IUPAC Name |

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-15,17-19,33H,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBJNFLYHUXWUPF-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

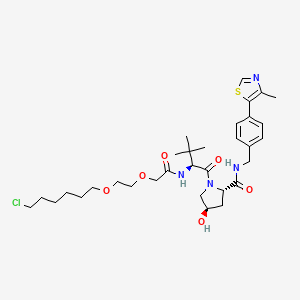

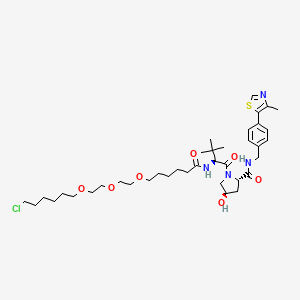

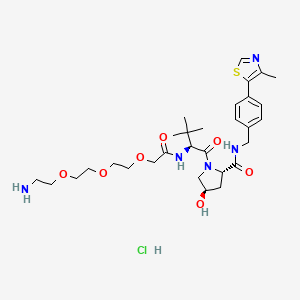

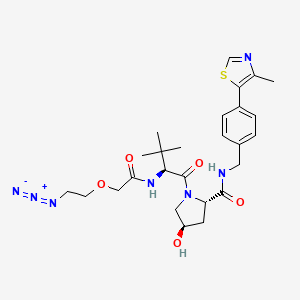

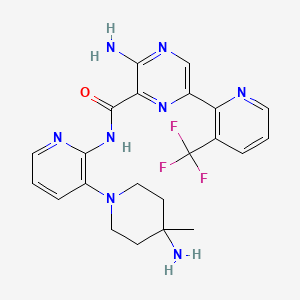

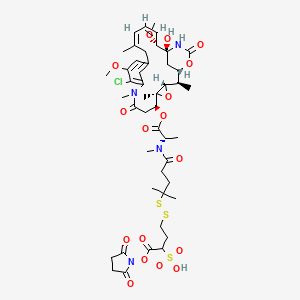

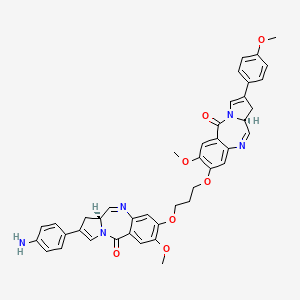

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of THZ1?

A1: this compound covalently binds to CDK7, inhibiting its kinase activity. [, , ] This disrupts the phosphorylation of key substrates involved in cell cycle progression (e.g., CDK1, CDK2) and gene transcription (e.g., RNA polymerase II C-terminal domain). [, , , , ]

Q2: How does this compound affect gene transcription?

A2: this compound preferentially targets genes regulated by super-enhancers, large clusters of transcriptional enhancers often found associated with oncogenes. [, , , , , ] This leads to the downregulation of key oncogenic drivers, including MYC, MCL-1, and BCL-XL, promoting apoptosis and inhibiting tumor growth. [, , , , ]

Q3: Does this compound impact cellular metabolism?

A3: Research suggests that this compound can disrupt cellular metabolism, particularly in certain cancers like B-cell acute lymphocytic leukemia (B-ALL). This occurs through downregulation of c-MYC-mediated metabolic enzymes and impacts the production of cellular metabolic intermediates. []

Q4: How does this compound affect RNA polymerase II dynamics?

A4: this compound has been shown to cause widespread loss of promoter-proximal paused RNA polymerase II, leading to polymerase accumulation within the body of many genes. This suggests an impact on transcriptional elongation. Additionally, this compound suppresses RNA polymerase “read through” at the 3' end of genes, particularly long genes, possibly due to slower elongation rates. []

Q5: What types of cancer have shown sensitivity to this compound in preclinical studies?

A5: Preclinical studies have demonstrated promising anti-tumor activity of this compound in various cancers, including:

- Triple-negative breast cancer (TNBC) [, , , ]

- Multiple myeloma [, ]

- MYCN-amplified neuroblastoma [, ]

- Peripheral T cell lymphomas []

- Gallbladder cancer []

- Urothelial carcinoma []

- Hepatocellular carcinoma []

- Cervical cancer []

Q6: Are there specific genetic features that influence sensitivity to this compound?

A6: Research suggests that:

- MYCN amplification: Cancers with MYCN amplification, like neuroblastoma, exhibit high sensitivity to this compound. []

- KRAS mutations: this compound's efficacy in pancreatic ductal adenocarcinoma (PDAC) varies depending on the specific KRAS mutation subtype. []

- Mutated p53: TNBC cells harboring mutated p53 display increased sensitivity to this compound. []

Q7: What are the potential advantages of this compound over other CDK inhibitors?

A7: this compound demonstrates a high degree of selectivity for CDK7 over other CDKs. [] This selectivity may contribute to a wider therapeutic window and potentially fewer off-target effects compared to pan-CDK inhibitors.

Q8: Have any clinical trials been conducted with this compound?

A8: While specific details of ongoing clinical trials are not covered in these research articles, they highlight that CDK7 inhibitors, including this compound, are currently under clinical evaluation. []

Q9: What are the known mechanisms of resistance to this compound?

A9: One identified mechanism of resistance is the upregulation of the drug efflux transporter ABCB1 (P-glycoprotein), leading to decreased intracellular this compound concentrations. [, ]

Q10: Are there strategies to overcome this compound resistance?

A10: Combining this compound with ABCB1 inhibitors, like tariquidar or zoriquidar, has shown potential in reversing resistance. [] Additionally, identifying and targeting alternative pathways or mechanisms driving tumor growth, alongside CDK7 inhibition, could be a viable approach.

Q11: What is the molecular formula and weight of this compound?

A11: While not explicitly stated in these research articles, this information can be readily obtained from publicly available chemical databases such as PubChem and ChemSpider.

Q12: Are there any specific formulation strategies to improve this compound's stability or bioavailability?

A12: While these research articles do not delve into detailed formulation strategies for this compound, the development of nanoparticle platforms, like the 8P4 NP, shows promise for improving targeted delivery and efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[[1-(4-methylcyclohexyl)imidazol-4-yl]methyl]pentanoic acid;4-methylbenzenesulfonic acid](/img/structure/B560596.png)

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)